molecular formula C9H10ClFO2 B3344812 1-(Chloromethyl)-2-fluoro-4,5-dimethoxybenzene CAS No. 91407-48-6

1-(Chloromethyl)-2-fluoro-4,5-dimethoxybenzene

Cat. No.: B3344812
CAS No.: 91407-48-6
M. Wt: 204.62 g/mol
InChI Key: FKDJCJSSPNZLOR-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-fluoro-4,5-dimethoxybenzene is an aromatic compound characterized by the presence of a chloromethyl group, a fluorine atom, and two methoxy groups attached to a benzene ring

Scientific Research Applications

1-(Chloromethyl)-2-fluoro-4,5-dimethoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds with medicinal properties.

    Material Science: Utilized in the development of novel polymers and materials with specific properties.

    Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-fluoro-4,5-dimethoxybenzene typically involves the chloromethylation of 2-fluoro-4,5-dimethoxybenzene. One common method includes the reaction of 2-fluoro-4,5-dimethoxybenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under acidic conditions, often at low temperatures to control the reaction rate and yield .

Industrial Production Methods: For industrial-scale production, the process may be optimized by using continuous flow reactors and more efficient catalysts to enhance yield and reduce by-products. The use of environmentally friendly catalysts and solvents is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-fluoro-4,5-dimethoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.

Major Products:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-fluoro-4,5-dimethoxybenzene depends on its chemical reactivity. The chloromethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The presence of the fluorine atom and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • 1-(Chloromethyl)-4-fluoro-2,5-dimethoxybenzene
  • 1-(Chloromethyl)-2,4-difluoro-5-methoxybenzene
  • 1-(Bromomethyl)-2-fluoro-4,5-dimethoxybenzene

Uniqueness: The combination of a chloromethyl group with a fluorine atom and two methoxy groups provides a distinct electronic environment, making it a valuable compound for targeted synthetic applications .

Properties

IUPAC Name

1-(chloromethyl)-2-fluoro-4,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDJCJSSPNZLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401220
Record name 1-(Chloromethyl)-2-fluoro-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91407-48-6
Record name 1-(Chloromethyl)-2-fluoro-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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